1-(2-Bromophenyl)-5-methyl-1H-pyrazole
Description
1-(2-Bromophenyl)-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a 2-bromophenyl group at position 1 and a methyl group at position 3. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable electronic properties .
Properties
CAS No. |
1248277-26-0 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.1 |
IUPAC Name |
1-(2-bromophenyl)-5-methylpyrazole |
InChI |
InChI=1S/C10H9BrN2/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI Key |
MDRHSFZSAKUHJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1C2=CC=CC=C2Br |
Synonyms |
1-(2-broMophenyl)-5-Methyl-1H-pyrazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The position and nature of substituents on the pyrazole ring and aryl groups significantly influence molecular properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Data of Selected Pyrazole Derivatives
Physicochemical Properties
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, whereas electron-donating groups (e.g., -NH₂ in ) enhance nucleophilic character.
- Solubility : Compounds with polar substituents (e.g., -CHO in , -COOEt in ) exhibit improved solubility in polar solvents compared to purely aromatic analogs.
Spectroscopic Data
- NMR Shifts: Aromatic protons in ortho-substituted bromophenyl groups (e.g., 1-(2-bromophenyl) derivatives) show downfield shifts due to deshielding effects, as seen in ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate (δ ~7.2–7.8 ppm for aryl protons) . Methyl groups at position 5 typically resonate near δ 2.3–2.5 ppm in $^1$H NMR .
- IR Spectroscopy : Stretching vibrations for C-Br bonds appear at ~550–600 cm⁻¹, while C=O groups (e.g., in ) absorb near 1700 cm⁻¹ .
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